

# Differential Expression of ATP2A3 in Cancer Versus Normal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential expression of ATP2A3 (Sarco/Endoplasmic Reticulum Ca2+-ATPase 3, also known as SERCA3) in various cancerous tissues compared to their normal counterparts. Dysregulation of intracellular calcium homeostasis is increasingly recognized as a hallmark of cancer, and ATP2A3, a key regulator of cytosolic calcium levels, has emerged as a significant player in tumorigenesis and a potential therapeutic target.

### **Quantitative Analysis of ATP2A3 Expression**

The expression of ATP**2A3** is frequently altered in a variety of cancers, with studies reporting both significant downregulation and occasional upregulation depending on the cancer type and subtype. This differential expression has been linked to prognosis and cancer progression.



| Cancer<br>Type                      | Tissue Type                        | Method of<br>Analysis                             | Key<br>Findings                                                            | p-value | Reference |
|-------------------------------------|------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------|---------|-----------|
| Colon Cancer                        | Tumor vs.<br>Normal                | Genetic<br>Analysis                               | Statistically<br>significant<br>increase in<br>ATP2A3 gene<br>alterations. | 0.0052  | [1]       |
| Tumor vs.<br>Normal                 | mRNA Expression (Online Databases) | Decreased<br>SERCA3<br>expression.                | Not Specified                                                              | [2]     |           |
| Lung Cancer                         | Tumor vs.<br>Normal                | Genetic<br>Analysis                               | Statistically<br>significant<br>increase in<br>ATP2A3 gene<br>alterations. | 0.0026  | [1]       |
| Central Nervous System (CNS) Tumors | Tumor vs.<br>Normal                | Genetic<br>Analysis                               | Statistically<br>significant<br>increase in<br>ATP2A3 gene<br>alterations. | 0.0045  | [1]       |
| Ovarian<br>Cancer                   | Tumor vs.<br>Normal                | Bioinformatic<br>s (TCGA)                         | Low expression of ATP2A3 is associated with improved patient prognosis.    | < 0.05  | [3]       |
| Primary<br>Tumor vs.<br>Normal      | Proteomics<br>(CPTAC)              | Markedly reduced ATP2A3 protein levels in primary | Not Specified                                                              | [4]     |           |



|                                                 |                                                | tumor<br>samples.                                            |                                                               |               |     |
|-------------------------------------------------|------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------|---------------|-----|
| Breast<br>Cancer                                | Luminal and<br>HER2-<br>positive vs.<br>Normal | Bioinformatic<br>s                                           | Trend of increased ATP2A3 expression.                         | Not Specified |     |
| Tumor Cell<br>Lines (MCF-<br>7, MDA-MB-<br>231) | qRT-PCR                                        | Resveratrol<br>treatment<br>induced<br>ATP2A3<br>expression. | Not Specified                                                 | [5]           |     |
| Prostate<br>Cancer                              | Tumor vs.<br>Normal                            | Immunohisto<br>chemistry                                     | Slight expression of ATP2A3 in human prostate cancer tissues. | Not Specified | [6] |
| Gastric<br>Cancer                               | Tumor vs.<br>Normal                            | mRNA Expression (Online Databases)                           | Decreased<br>SERCA3<br>expression.                            | Not Specified | [2] |

## Signaling Pathways Involving ATP2A3 in Cancer

ATP**2A3** expression and function are modulated by complex signaling networks within cancer cells, primarily impacting calcium homeostasis, endoplasmic reticulum (ER) stress, and apoptosis.

ATP2A3 signaling pathways in cancer.

## **Experimental Workflows**

The following diagrams illustrate the general workflows for common experimental techniques used to assess ATP**2A3** expression.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ATP2A3 gene is involved in cancer susceptibility PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of cell differentiation activates transcription of the Sarco/Endoplasmic Reticulum calcium-ATPase 3 gene (ATP2A3) in gastric and colon cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RXRA induces endoplasmic reticulum stress via ATP2A3 transcriptional modulation in ovarian cancer cells [archivesofmedicalscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ATP2A3 gene as an important player for resveratrol anticancer activity in breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salinomycin triggers endoplasmic reticulum stress through ATP2A3 upregulation in PC-3 cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Differential Expression of ATP2A3 in Cancer Versus Normal Tissues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031109#differential-expression-of-atp2a3-in-cancer-vs-normal-tissue]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com